molecular formula C11H19NO4 B2642947 3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid CAS No. 1889977-29-0

3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid

Cat. No.: B2642947
CAS No.: 1889977-29-0
M. Wt: 229.276
InChI Key: OADOGKKXARKUIK-UHFFFAOYSA-N
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Description

“3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid” is a chemical compound . It is used in scientific research and has applications ranging from drug synthesis to studying molecular interactions.


Synthesis Analysis

The synthesis of similar compounds involves a multi-step process. For instance, a series of dihydropyrimidine-2,4 (1H,3H)-dione moieties was derived from a methyl 3-amino-3- (2-chlorophenyl)propanoate precursor . Acid-amine coupling of 3- (2- (1H-inden-2-yl)phenyl)-3- ((tert-butoxycarbonyl)amino)propanoic acid with a series of amine derivatives under mild reaction conditions led to the formation of the corresponding dihydropyrimidine-2,4 (1H,3H)-dione derivatives via de-Boc and cyclization reaction .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H19NO4 . The molar mass is 229.27 .


Physical And Chemical Properties Analysis

The density of “this compound” is approximately 1.15±0.1 g/cm3 . The boiling point is predicted to be around 378.7±11.0 °C .

Scientific Research Applications

Synthesis of Optically Pure Compounds

One significant application involves the facile synthesis and resolution of constrained cyclopropane analogs of phenylalanine, highlighting the compound's role in preparing enantiomerically pure amino acids. This process leverages high-efficiency transformations and chromatographic resolutions to achieve optically pure compounds on a multigram scale, demonstrating its importance in synthetic chemistry for developing stereoselective drugs and intermediates (Jiménez et al., 2001).

Chiral Ligand Development

Another application is observed in the asymmetric hydrogenation of enamines for preparing β-amino acid pharmacophores, where the compound serves as a precursor. This method utilizes chiral ferrocenyl ligands and catalytic systems to achieve high enantioselectivities, underlining its utility in producing chiral building blocks for pharmaceuticals (Kubryk & Hansen, 2006).

Polymeric Material Development

The compound's application extends to the copolymerization of chiral amino acid-based acetylenes, demonstrating its role in creating polymers with specific chiroptical properties. Such copolymers, synthesized from amino acid-based acetylene and its optical isomers, exhibit significant molecular weights and chiral amplification, paving the way for advanced material sciences applications, including the development of novel optically active materials (Gao, Sanda, & Masuda, 2003).

Orthogonally Protected Amino Acids

Research also focuses on synthesizing orthogonally protected amino acids for peptide synthesis. These methodologies underscore the versatility of 3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid in synthesizing complex amino acids, which are crucial for designing peptidomimetics and drug discovery (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Future Directions

“3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid” could potentially be used for pharmaceutical testing . Its application ranges from drug synthesis to studying molecular interactions, indicating its potential for future research and development.

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(6-7-11)5-4-8(13)14/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADOGKKXARKUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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